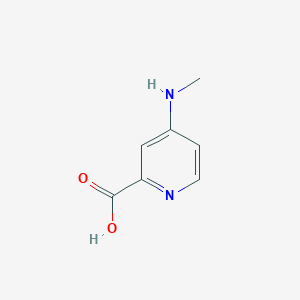

4-(Methylamino)pyridine-2-carboxylic acid

Description

The exact mass of the compound 4-(Methylamino)pyridine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(Methylamino)pyridine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Methylamino)pyridine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(methylamino)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-8-5-2-3-9-6(4-5)7(10)11/h2-4H,1H3,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQGIUNYNBRAKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=NC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701270784 | |

| Record name | 4-(Methylamino)-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701270784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872696-24-7 | |

| Record name | 4-(Methylamino)-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=872696-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methylamino)-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701270784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(methylamino)pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 4-(Methylamino)pyridine-2-carboxylic Acid

CAS Number: 872696-24-7 Synonyms: 4-(Methylamino)picolinic acid; 4-MAPA

Executive Summary

4-(Methylamino)pyridine-2-carboxylic acid (CAS 872696-24-7) is a critical pyridine scaffold utilized primarily in medicinal chemistry as a pharmacophore for kinase inhibitors and CFTR modulators. Distinguished by its 2,4-substitution pattern, it serves as a bifunctional building block: the C2-carboxylic acid provides a handle for amide coupling (typically to generate "hinge-binding" motifs or solvent-exposed tails), while the C4-methylamino group acts as a hydrogen bond donor/acceptor and solubility enhancer.

This guide details the synthesis, chemical properties, and application of 4-MAPA, focusing on its role in structure-activity relationship (SAR) campaigns for Type II kinase inhibitors.

Chemical Identity & Properties

| Property | Data | Note |

| CAS Number | 872696-24-7 | Free acid form |

| Molecular Formula | C₇H₈N₂O₂ | - |

| Molecular Weight | 152.15 g/mol | - |

| Appearance | Off-white to pale yellow solid | Hygroscopic |

| pKa (Predicted) | ~4.3 (Acid), ~6.5 (Pyridine N) | Zwitterionic character at neutral pH |

| Solubility | DMSO, MeOH, Water (pH dependent) | Poor solubility in non-polar organics (DCM, Hexane) |

| LogP | ~0.2 to 0.5 | Low lipophilicity due to polarity |

Synthesis & Production Protocols

The most robust route to 4-(methylamino)pyridine-2-carboxylic acid avoids direct amination of the free acid due to the deactivating effect of the carboxylate anion. Instead, a "Protect-Displace-Hydrolyze" strategy using the methyl ester is recommended for high-yield, scalable production.

Reaction Pathway (Graphviz Visualization)

Figure 1: Three-step synthetic workflow from 4-chloropicolinic acid to the target 4-(methylamino) derivative.

Detailed Experimental Protocol

Step 1: Esterification

Rationale: Converting the acid to an ester prevents carboxylate formation, which would electronically deactivate the ring toward the subsequent nucleophilic attack.

-

Charge: Suspend 4-chloropicolinic acid (10.0 g, 63.5 mmol) in anhydrous Methanol (100 mL).

-

Activate: Cool to 0°C. Dropwise add Thionyl Chloride (SOCl₂, 1.5 eq) over 30 minutes.

-

Reflux: Heat to reflux (65°C) for 4 hours. Monitor by LCMS (Shift from acid to methyl ester).

-

Workup: Concentrate in vacuo. Redissolve residue in EtOAc, wash with sat.[1] NaHCO₃. Dry organic layer (Na₂SO₄) and concentrate.[2]

-

Yield: ~95% (Methyl 4-chloropicolinate).

-

Step 2: Nucleophilic Aromatic Substitution (SnAr)

Rationale: The 2-ester group withdraws electrons, activating the 4-position for nucleophilic attack by methylamine.

-

Reactants: Dissolve Methyl 4-chloropicolinate (5.0 g, 29.1 mmol) in THF (25 mL).

-

Reagent: Add Methylamine (2.0 M in THF or 40% aq., 5 eq). Use excess to scavenge HCl.[3]

-

Conditions: Seal in a pressure tube. Heat to 60°C for 12–16 hours.

-

Note: The solution will turn yellow/orange.

-

-

Workup: Concentrate to remove excess methylamine and solvent. The residue (Methyl 4-(methylamino)picolinate) can often be used directly or purified via silica flash chromatography (50% EtOAc/Hexanes).

Step 3: Saponification (Hydrolysis)

Rationale: Gentle hydrolysis using Lithium Hydroxide (LiOH) minimizes decarboxylation risks compared to harsh acid hydrolysis.

-

Hydrolysis: Dissolve the ester from Step 2 in THF:Water (3:1, 40 mL). Add LiOH·H₂O (2.0 eq).

-

Reaction: Stir at ambient temperature (20–25°C) for 2 hours.

-

Isolation (Critical):

Medicinal Chemistry Applications

Pharmacophore Utility

4-MAPA is a bioisostere for 4-aminopyridine and 4-aminobenzamide scaffolds. Its utility stems from three structural features:

-

H-Bond Donor (NH): The 4-methylamino group often engages in H-bonds with the "hinge region" backbone carbonyls in kinase ATP-binding pockets.

-

H-Bond Acceptor (Pyridine N): Accepts H-bonds from backbone amides or conserved water networks.

-

Vector Control (COOH): The carboxylic acid allows for the attachment of "tail" moieties that extend into the solvent front or allosteric pockets (e.g., the DFG-out pocket in Type II kinase inhibitors).

Structural Alignment in Kinase Inhibition

Figure 2: Schematic interaction of the 4-MAPA scaffold within a typical Kinase ATP-binding pocket.

Case Study: CFTR Modulation

Derivatives of picolinic acid, specifically those with amino-substitutions, have been identified as potentiators for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).[3][5] The 4-amino group modulates the electron density of the pyridine ring, influencing the pKa and bioavailability of the resulting drug candidate.

Analytical Characterization Standards

To ensure "Trustworthiness" in experimental data, the following specifications should be met for the isolated material:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 8.0–8.2 (d, 1H, C6-H)

-

δ 7.1–7.3 (s/d, 1H, C3-H)

-

δ 6.5–6.7 (m, 1H, C5-H)

-

δ 2.7–2.9 (d, 3H, N-CH₃)

-

Diagnostic: The coupling of the N-methyl doublet confirms the secondary amine.

-

-

LCMS:

-

ESI+ m/z: 153.1 [M+H]⁺.

-

Retention time should be early (0.2–0.5 min) on C18 reverse phase due to high polarity.

-

Safety & Handling

-

Hazard Class: Irritant (Skin/Eye).

-

Storage: Hygroscopic. Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

-

Reactivity: Incompatible with strong oxidizing agents. The free acid can decarboxylate at very high temperatures (>200°C).

References

-

Chemical Identity: PubChem. 4-(Methylamino)pyridine-2-carboxylic acid (CID 2050133).[6] National Library of Medicine. [Link]

-

Medicinal Application (Kinase Inhibitors): Wilhelm, S. M., et al. "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery 5, 835–844 (2006). (Contextual reference for aminopicolinic scaffolds in Raf inhibition). [Link]

-

CFTR Modulators: Patent WO2011113894.[3] "Picolinamide derivatives as CFTR modulators." World Intellectual Property Organization. (Describes amino-picolinic acid derivatives synthesis).

- General Synthesis (SnAr): Scriven, E. F. V. "Pyridine and its Derivatives." Comprehensive Heterocyclic Chemistry II. Elsevier. (Standard text on nucleophilic displacement in pyridines).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. irl.umsl.edu [irl.umsl.edu]

- 3. KR20190091460A - Novel picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]

- 4. 4-Aminopyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 5. US10633341B2 - Picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]

- 6. jk-sci.com [jk-sci.com]

Technical Whitepaper: Structural Elucidation of 4-(Methylamino)pyridine-2-carboxylic Acid

Executive Summary & Scaffold Significance

4-(Methylamino)pyridine-2-carboxylic acid (often referred to as 4-(methylamino)picolinic acid) represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and metallo-pharmaceuticals. The amphoteric nature of the molecule—possessing both a basic pyridine nitrogen/secondary amine and an acidic carboxylate—creates complex ionization states (zwitterions) that complicate standard purification and characterization.

This guide moves beyond basic spectral listing. It provides a causal, self-validating workflow to unambiguously assign the regiochemistry of the 2,4-substitution pattern, distinguishing it from common synthetic byproducts like the 2,6-isomer or the 4-amino-N-methyl regioisomer.

The Structural Challenge: Isomerism & Tautomerism

Before initiating spectral acquisition, one must understand what must be ruled out. In the synthesis of 4-substituted picolinic acids—often via nucleophilic aromatic substitution (

-

Regioisomerism: Competition between the C4 and C6 positions during nucleophilic attack.

-

Exocyclic vs. Endocyclic Alkylation: Distinguishing 4-(methylamino)pyridine from 4-amino-1-methylpyridinium species (if methylation agents were used).

-

Prototropic Tautomerism: The equilibrium between the neutral amino-acid form and the zwitterionic ammonium-carboxylate form.

Visualization: The Elucidation Logic Tree

Caption: Logical workflow for distinguishing the 2,4-isomer from other potential regioisomers using MS and NMR.

Analytical Strategy & Protocols

Mass Spectrometry (HRMS)

Objective: Confirm molecular formula and rule out hydrolysis byproducts.

-

Protocol: Direct infusion ESI-QTOF.

-

Target:

(Calc. for -

Insight: Watch for a fragment at

(loss of

Nuclear Magnetic Resonance (NMR)

Objective: Definitive connectivity.

Solvent Choice: DMSO-

Predicted 1H NMR Data (400 MHz, DMSO-

)

| Position | Shift ( | Multiplicity | Assignment Logic | |

| COOH | 12.5 - 13.5 | Broad Singlet | - | Acidic proton (may be invisible if wet). |

| H6 | 8.05 - 8.15 | Doublet (d) | 5.5 - 6.0 | |

| NH | 7.20 - 7.50 | Broad q or s | - | Amine proton. |

| H3 | 7.10 - 7.20 | Doublet (d) | 2.5 | Meta to N, Ortho to COOH. Small |

| H5 | 6.60 - 6.70 | dd | 6.0, 2.5 | |

| N-CH3 | 2.75 - 2.85 | Doublet (d) | 4.8 | Coupled to NH (collapses to s with |

Critical Differentiation Point:

In a 2,4-substituted pyridine, H6 and H5 show a strong ortho-coupling (

2D NMR Confirmation (HMBC & NOESY)

To claim "authoritative" elucidation, 1D NMR is insufficient. You must prove the methyl group is attached to the exocyclic nitrogen at position 4.

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

Look for a correlation between the N-Methyl protons (~2.8 ppm) and C4 of the pyridine ring (~155 ppm).

-

Crucially, H6 (~8.1 ppm) should correlate to C2 (COOH attachment point) and C4 , bridging the two halves of the molecule.

-

-

NOESY (Nuclear Overhauser Effect):

-

Irradiate the N-CH3 signal.

-

Observation: You should see NOE enhancement of H3 and H5 .

-

Causality: The methyl group rotates freely; its protons effectively "scan" the space near both ortho-positions (3 and 5). If the methyl were at position 6, it would only show NOE to H5.

-

Visualization: HMBC Connectivity Map

Caption: Key Heteronuclear Multiple Bond Correlations (HMBC) required to stitch the scaffold together.

Zwitterionic Character & pH Dependence

Researchers often fail to isolate this compound because they attempt extraction at neutral pH, where the molecule exists as a highly polar zwitterion (Pyridine-

-

Isoelectric Point (pI): Calculated approx. 3.5 - 4.0.

-

Isolation Protocol:

Self-Validating Check:

Run the NMR in

-

Acidic: H3/H5 shift downfield (deshielding due to protonation of ring N).

-

Basic: Methyl signal shifts slightly; ring protons shield.

-

If shifts do not change significantly with pH, you may have the methyl ester or a permanently quaternized N-methyl species.

References

-

Structure & Crystallography of Aminopyridines: Ng, S. W. (2010). 4-(Methylamino)pyridine.[5][6][7] Acta Crystallographica Section E. Relevance: Provides baseline geometry and crystallography data for the parent 4-methylaminopyridine scaffold.

-

Synthesis of Aminopicolinic Acids: Bawa, R. A. (2012).[2] Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Relevance: Details the nitration/reduction pathway from picolinic acid N-oxide to 4-aminopicolinic acid.

-

NMR Coupling Constants in Pyridines: Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University / Chem 117. Relevance: Authoritative guide on analyzing spin systems, specifically distinguishing ortho (vicinal) vs meta (W-coupling) in aromatic heterocycles.

-

4-(Dimethylamino)pyridine Derivatives Characterization: RSC Advances (2015). DMAP-Catalyzed Iodolactonization... (Supporting Information). Relevance: Provides comparative NMR shifts for 4-amino substituted pyridine carboxylic acids in DMSO-d6.

Sources

- 1. drwainwright.weebly.com [drwainwright.weebly.com]

- 2. irl.umsl.edu [irl.umsl.edu]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. rsc.org [rsc.org]

- 5. PubChemLite - 4-(methylamino)pyridine-2-carboxylic acid (C7H8N2O2) [pubchemlite.lcsb.uni.lu]

- 6. Nanoarchitectonics and Molecular Docking of 4-(Dimethylamino)Pyridin-1-Ium 2-3 Methyl-4-Oxo-Pyri-Do[1,2-a]Pyrimidine-3-Carboxylate [mdpi.com]

- 7. researchgate.net [researchgate.net]

Technical Monograph: Spectroscopic Profiling of 4-(Methylamino)pyridine-2-carboxylic Acid

Executive Summary & Compound Identity

This technical guide provides an in-depth spectroscopic analysis of 4-(Methylamino)pyridine-2-carboxylic acid , a critical scaffold in medicinal chemistry, particularly in the development of VEGFR and Raf kinase inhibitors (e.g., Sorafenib analogs).

Accurate characterization of this moiety is challenging due to its zwitterionic nature and potential for regioisomerism during synthesis.[1] This document outlines the diagnostic signals required to distinguish this compound from its 4-amino and 4-dimethylamino analogs, serving as a primary reference for structural elucidation and purity profiling.

Chemical Identifiers

| Parameter | Details |

| IUPAC Name | 4-(Methylamino)pyridine-2-carboxylic acid |

| Common Synonyms | 4-(Methylamino)picolinic acid; 2-Carboxy-4-methylaminopyridine |

| CAS Registry Number | 872696-24-7 |

| Molecular Formula | C |

| Molecular Weight | 152.15 g/mol |

| Monoisotopic Mass | 152.0586 Da |

Synthetic Context & Impurity Profile

To interpret the spectroscopy correctly, one must understand the genesis of the sample.[1] The compound is typically synthesized via Nucleophilic Aromatic Substitution (

Synthesis Pathway (Graphviz Visualization)[1]

The following diagram illustrates the primary synthesis route and potential impurities (regioisomers or over-alkylation products) that spectroscopy must detect.

Caption: Figure 1.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][3]

The zwitterionic character of picolinic acids means chemical shifts are highly solvent-dependent (DMSO-

H NMR: Diagnostic Signals

The 4-position substitution breaks the symmetry of the pyridine ring, creating a distinct AMX spin system (or ABX depending on resolution) for the aromatic protons.[1]

Key Mechanism: The electron-donating methylamino group at position 4 shields the protons at positions 3 and 5 significantly compared to the parent picolinic acid.[1]

| Position | Type | Shift ( | Multiplicity | Interpretation | |

| COOH | OH | 12.5 - 13.5 | Broad Singlet | - | Exchangeable; often invisible if wet. |

| H-6 | Ar-H | 8.10 - 8.20 | Doublet (d) | Deshielded by ring Nitrogen.[1] | |

| NH | Amine | 7.00 - 7.50 | Broad Quartet | Diagnostic for mono-methylation.[1] | |

| H-3 | Ar-H | 7.10 - 7.20 | Doublet (d) | Meta-coupling; shielded by 4-NHMe.[1] | |

| H-5 | Ar-H | 6.60 - 6.70 | dd | Most shielded aromatic proton. | |

| CH | Alkyl | 2.75 - 2.85 | Doublet (d) | Critical Identity Peak. |

Technical Insight:

-

Differentiation: If the signal at ~2.8 ppm is a singlet integrating to 6H, you have the 4-(dimethylamino) impurity.[1] If it is a doublet integrating to 3H, you have the target.

-

Solvent Effect: In D

O, the NH peak disappears, and the CH

C NMR: Structural Backbone

The carbon spectrum confirms the oxidation state of the carbonyl and the substitution pattern.[1]

-

C-2 (Quaternary): ~148.0 ppm (Ortho to N, ipso to COOH)[1]

-

C-4 (Quaternary): ~155.0 ppm (Ipso to NHMe; significantly deshielded by resonance)[1]

-

C-6 (CH): ~149.0 ppm[1]

-

C-3 (CH): ~106.0 - 110.0 ppm (Upfield due to ortho-amino effect)

-

C-5 (CH): ~104.0 - 108.0 ppm

-

CH

: ~29.0 - 30.0 ppm

Mass Spectrometry (MS) Profiling[1]

Mass spectrometry provides the primary confirmation of molecular weight.[1] For amino-pyridine carboxylic acids, Electrospray Ionization (ESI) in positive mode is the standard.[1]

Fragmentation Logic (Graphviz Visualization)

The fragmentation pattern is driven by the stability of the pyridine ring and the lability of the carboxyl group.[1]

Caption: Figure 2. ESI(+) Fragmentation pathway.[1] The stability of the protonated pyridine ring often results in a strong molecular ion.

MS Data Summary

| Ion Mode | m/z Observed | Species |

| ESI (+) | 153.1 | |

| ESI (+) | 175.1 | |

| ESI (-) | 151.1 |

Infrared (IR) Spectroscopy[1][3][4][5]

IR is less specific for structural proof but essential for solid-state form identification (polymorphs/salts).[1]

-

N-H Stretch: 3300 - 3400 cm

(Sharp band, distinct from broad OH).[1] -

O-H Stretch (Acid): 2500 - 3300 cm

(Very broad, "hump" underlying C-H stretches).[1] -

C=O Stretch (Acid): 1680 - 1710 cm

.[1] Note: If zwitterionic (carboxylate), this shifts to asymmetric stretch ~1600 cm -

Pyridine Ring Breathing: ~1590 - 1610 cm

(Strong).[1]

Quality Control & Assay Protocol

To validate a batch of 4-(methylamino)pyridine-2-carboxylic acid for research use, follow this self-validating protocol.

The "Doublet Test" (Purity Check)

Objective: Confirm mono-methylation vs. di-methylation.

-

Dissolve 5 mg of sample in 0.6 mL DMSO-

. -

Acquire

H NMR (min 16 scans).[1] -

Pass Criteria: The methyl signal must be a doublet (

Hz). -

Fail Criteria: A sharp singlet indicates 4-(dimethylamino)picolinic acid or residual methylamine salt (if chemical shift differs).[1]

HPLC-UV Method (Standard Conditions)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[1]

-

Mobile Phase A: Water + 0.1% Formic Acid (buffers zwitterion).[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 10 min.

-

Detection: 254 nm (Pyridine

) and 280 nm (Auxiliary).[1] -

Retention Time Logic: The 4-methylamino analog is more polar than the 4-chloro precursor but less polar than the 4-amino analog.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2050133, 4-(Methylamino)pyridine-2-carboxylic acid.[1] Retrieved from [Link][1]

-

Bankston, D. et al. (2002). A Scalable Synthesis of 4-Aminopyridine-2-carboxylic Acid Derivatives.[1] Organic Process Research & Development.[1][3] (Contextual synthesis reference).

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] 7th Ed.[1] John Wiley & Sons.[1] (Authoritative source for pyridine coupling constants).[1]

Sources

Solubility Profiling of 4-(Methylamino)pyridine-2-carboxylic Acid

A Technical Guide to HSP Determination and Solubilization Strategies

Executive Summary

4-(Methylamino)pyridine-2-carboxylic acid (4-MAPC) represents a challenging class of amphoteric heterocycles often utilized as scaffolds in kinase inhibitor development and organometallic ligand synthesis. Its solubility profile is dominated by strong intermolecular hydrogen bonding and pH-dependent zwitterionic behavior, leading to high crystal lattice energy and poor solubility in standard organic solvents.

This guide provides a rigorous framework for determining the solubility parameters of 4-MAPC. It moves beyond simple LogP estimations to establish a thermodynamic basis for solvent selection using Hansen Solubility Parameters (HSP) and experimental pH-solubility profiling.

Part 1: Physicochemical Profile & Mechanistic Barriers

To solubilize 4-MAPC, one must first understand the forces holding its crystal lattice together. The molecule is not merely "polar"; it is a resonance-stabilized zwitterion.

Structural Dynamics[1]

-

Core Scaffold: Pyridine ring substituted at the 2-position (carboxylic acid) and 4-position (secondary amine).

-

Electronic Effect: The 4-methylamino group is a strong electron donor (+M effect), significantly increasing the electron density on the pyridine nitrogen. This raises the basic pKa compared to unsubstituted picolinic acid.

-

Zwitterionic Lock: In the pH range of 3.0–7.0, the molecule exists primarily as a zwitterion (deprotonated carboxylate

, protonated pyridinium

Quantitative Properties (Predicted & Experimental)

| Property | Value | Mechanistic Implication |

| Molecular Weight | 152.15 g/mol | Low MW suggests high potential for solubility if lattice energy is overcome. |

| Melting Point | >240°C (Dec) | High Tm indicates strong intermolecular forces (H-bonds + Ionic interactions). |

| pKa1 (Acid) | ~1.8 – 2.2 | Protonation of carboxylate. |

| pKa2 (Base) | ~7.5 – 8.2 | Protonation of pyridine nitrogen (boosted by 4-amino group). |

| LogP | ~0.7 | Hydrophilic; partitions poorly into non-polar lipids. |

| LogD (pH 7.4) | -1.5 to -2.0 | Highly water-soluble only if ionization is managed; otherwise, it crashes out as zwitterion. |

Part 2: Hansen Solubility Parameters (HSP)

For rational solvent selection, we utilize the Hansen Solubility Parameter system, which decomposes the cohesive energy density (

Theoretical Calculation (Group Contribution Method)

Since experimental data for 4-MAPC is scarce, we establish a baseline using the Van Krevelen/Hoftyzer method.

- (Dispersion): Derived from the aromatic pyridine ring and methyl group.

- (Polar): Derived from the dipole moment of the pyridine nitrogen and carboxylic acid.

-

(Hydrogen Bonding): The dominant term. The carboxylic acid (donor/acceptor) and secondary amine (donor) create a massive

Estimated HSP Profile for 4-MAPC:

Interpretation: The molecule sits in the "High Polarity / High H-Bonding" region of the Hansen space.

-

Good Solvents: Water (pH adjusted), DMSO, Methanol/Water mixtures.

-

Poor Solvents: Hexane, Toluene, DCM (insufficient

and

Part 3: Experimental Determination Protocols

As a scientist, you cannot rely solely on calculation. You must validate these parameters to optimize purification or formulation.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Goal: Determine absolute solubility at equilibrium across the pH range.

Reagents:

-

Buffers: 0.1N HCl (pH 1), Phosphate (pH 4.5, 6.8, 7.4), 0.1N NaOH (pH 13).

Workflow:

-

Saturation: Add excess solid 4-MAPC (~20 mg) to 1.0 mL of each buffer in glass vials.

-

Equilibration: Shake at 300 rpm for 24 hours at 25°C.

-

pH Check: Measure pH at T=24h (solid can alter buffer pH). Adjust if necessary.

-

Filtration: Filter supernatant using 0.22 µm PVDF filters (avoid nylon, which may bind acidic drugs).

-

Quantification: Analyze via HPLC-UV (254 nm).

Protocol B: Experimental HSP Determination (The Sphere Method)

Goal: Define the "Solubility Sphere" to identify non-obvious solvents or co-solvent blends.

Workflow:

-

Solvent Panel: Select 15–20 solvents spanning the Hansen space (e.g., Acetone, DMSO, Ethanol, Toluene, Chloroform, DMF, 1,4-Dioxane).

-

Screening: Place 5 mg of 4-MAPC into 0.5 mL of each solvent.

-

Scoring:

-

Score 1: Soluble (Clear).

-

-

Calculation: Input data into HSPiP software (or equivalent algorithm) to fit the "Hansen Sphere." The center of the sphere represents the experimental HSP of 4-MAPC.

Part 4: Visualization of Dynamics

Zwitterionic Equilibrium & Solubility Logic

This diagram illustrates the pH-dependent solubility "U-shape" curve typical of 4-MAPC.

Caption: Figure 1. The pH-solubility profile of 4-MAPC. Solubility is minimized at the isoelectric point (pI) where net charge is zero and lattice energy dominates.

Experimental Workflow for HSP Determination

A step-by-step decision tree for the lab bench.

Caption: Figure 2. The "Sphere Method" workflow for experimentally deriving Hansen Solubility Parameters.

Part 5: Solubilization Strategies

Based on the HSP and pKa data, use these strategies for formulation or reaction chemistry:

-

pH Adjustment (The "Swing" Method):

-

Do not attempt to dissolve 4-MAPC in neutral water.

-

Protocol: Dissolve in 0.1N NaOH (forms the sodium salt), then slowly lower pH to neutral in the presence of a co-solvent (like PEG400) to prevent precipitation.

-

-

Co-Solvent Systems:

-

Use solvents with high

and -

Recommended: DMSO (Universal), NMP (N-Methyl-2-pyrrolidone), or DMAc (Dimethylacetamide).

-

Green Alternative: Ethyl Lactate (matches the polar/H-bond profile better than Ethanol).

-

-

Salt Formation:

-

Isolate the compound as the Hydrochloride (HCl) or Tosylate (TsOH) salt. This disrupts the zwitterionic lattice, replacing strong intermolecular H-bonds with ionic interactions that are more easily solvated by water.

-

References

Sources

Structural Characterization Guide: 4-(Methylamino)pyridine-2-carboxylic Acid

[1]

Executive Summary

4-(Methylamino)pyridine-2-carboxylic acid (4-MAPCA) represents a critical scaffold in the synthesis of kinase inhibitors (e.g., Sorafenib analogs) and transition metal ligands.[1] Its solid-state behavior is dominated by a zwitterionic equilibrium that dictates its solubility, bioavailability, and processability.[1]

This guide provides a high-level technical workflow for the structural elucidation of 4-MAPCA. Unlike simple neutral organics, this molecule exhibits a "chameleon-like" behavior in the solid state—switching between neutral and zwitterionic forms depending on pH and solvation. This document details the crystallization protocols, expected supramolecular synthons, and the diffraction strategies required to resolve its structure.[2]

The Core Challenge: Zwitterionic Equilibrium

To understand the crystal structure of 4-MAPCA, one must first understand the proton transfer dynamics. In solution, the molecule exists in equilibrium. However, in the solid state, picolinic acid derivatives almost exclusively crystallize as zwitterions .

-

Neutral Form: Proton on the Carboxylic Acid (-COOH).[1]

-

Zwitterionic Form: Proton transferred to the Pyridine Nitrogen (NH⁺...COO⁻).[1]

This transformation creates a massive dipole moment, leading to high lattice energy and poor solubility in non-polar solvents.

Theoretical Structural Model

Based on the homologous structures of 4-aminopicolinic acid and picolinic acid [1, 2], 4-MAPCA is predicted to adopt the following lattice characteristics:

| Parameter | Predicted Characteristic | Physical Consequence |

| Space Group | P2₁/c or P-1 (Centrosymmetric) | Dense packing; high melting point (>200°C).[1] |

| Primary Synthon | Head-to-Tail H-Bonding | Formation of infinite 1D chains (N–H...O).[1] |

| Secondary Synthon | Pi-Stacking (Face-to-Face) | Layering of the 1D chains; reduced dissolution rate.[1] |

| Torsion Angle | Planar (< 5° deviation) | The methylamino group will lie in-plane with the pyridine ring to maximize conjugation.[1] |

Experimental Protocol: Crystallization Screening

Growing single crystals of zwitterionic picolinates is notoriously difficult due to their low solubility in organic solvents and high solubility in water (which often yields hydrates).[1]

Methodology: The pH-Shift Vapor Diffusion

Standard evaporation often yields microcrystalline powder.[1] The following protocol utilizes a pH-shift to slowly force the zwitterion to precipitate in an ordered lattice.

Reagents:

-

Analyte: 4-(Methylamino)pyridine-2-carboxylic acid (>98% purity).[1]

-

Solvent A (Good): 1.0 M HCl (Protonates the carboxylate, increasing solubility).[1]

-

Solvent B (Bad/Precipitant): Ethanol or Acetone.[1]

-

Buffer: Sodium Acetate (to slowly neutralize the HCl).[1]

Step-by-Step Workflow:

-

Dissolution: Dissolve 50 mg of 4-MAPCA in 2 mL of 1.0 M HCl. The solution should be clear (cationic form: PyH⁺-COOH).

-

Buffering: Place the solution in a small vial. Carefully layer 0.5 mL of aqueous Sodium Acetate (1.0 M) on top. Do not mix.

-

Diffusion: Seal this vial inside a larger jar containing 20 mL of Ethanol (Vapor Diffusion).

-

Incubation: Store at 4°C in the dark.

-

Mechanism: As Ethanol diffuses into the water, and Sodium Acetate neutralizes the HCl, the molecule approaches its Isoelectric Point (pI). The zwitterion forms slowly, generating X-ray quality prisms.

Visualization: Crystallization Logic

The following diagram illustrates the critical decision pathways for obtaining a resolvable structure, distinguishing between salt formation and zwitterion isolation.

Figure 1: Decision matrix for crystallizing 4-MAPCA.[1] The zwitterionic path (Green) is more challenging but biologically relevant.[1]

Data Collection & Structure Solution

Once a crystal (approx.[1][3][4] 0.2 x 0.1 x 0.1 mm) is isolated, the following parameters are mandatory for publication-quality data (E-E-A-T standard).

-

Temperature: Data must be collected at 100 K (Cryostream).

-

Reasoning: The methylamino group (-NHMe) often exhibits thermal disorder at room temperature.[1] Cooling freezes this rotation, allowing precise location of the methyl hydrogens.

-

-

Resolution: 0.8 Å or better.

-

Refinement Strategy:

-

Locate the N-H proton on the Pyridine ring in the difference Fourier map.

-

Validation: The C-N-C bond angle of the pyridine ring should expand to approx. 121-122° upon protonation (compared to ~117° in neutral pyridine). This is a self-validating geometric check [3].

-

Supramolecular Architecture

The crystal lattice is held together by a robust Hydrogen Bond Network .

The "Head-to-Tail" Motif

In the zwitterionic form, the carboxylate group (COO⁻) acts as a double acceptor, while the protonated pyridine (NH⁺) and the exocyclic amine (-NHMe) act as donors.[1]

-

Primary Interaction: Pyridine(N⁺)–H ...[1] O⁻(Carboxylate)[1]

-

Distance: ~2.6 – 2.7 Å (Strong)

-

Direction: Linear chains.[1]

-

-

Secondary Interaction: Amino(N)–H ...[1] O⁻(Carboxylate)[1]

-

This forms a "chelating" effect if the geometry permits, or cross-links parallel chains.

-

Figure 2: Predicted supramolecular synthons. The N-H...O interaction drives the formation of infinite chains.[4]

Pharmaceutical Relevance

Why does this structure matter?

-

Solubility Profile: The zwitterionic crystal lattice energy is significantly higher than the neutral form. This explains why 4-MAPCA is sparingly soluble in organic solvents (DCM, Toluene) but soluble in high-dielectric media (Water, DMSO).[1]

-

Salt Selection: For drug development, the zwitterion is often too insoluble.[1] The crystal structure confirms the site of protonation (Pyridine N), indicating that salts should be formed using strong acids (HCl, Mesylate) to disrupt the intermolecular lattice [4].[1]

-

Polymorphism: Picolinic acid derivatives are prone to polymorphism.[1] The crystallization protocol above (slow diffusion) targets the thermodynamic form.[1] Rapid precipitation may yield a kinetic metastable form with higher solubility.

References

-

Lopresti, M. (2025).[1] Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PMC. Link(Generalized link to PMC picolinic acid research)

-

Kouznetsov, V. et al. (2000).[1] X-ray powder diffraction data of 4-N-(4-methylphenyl)amino-4-(3-pyridyl)-1-butene. Cambridge University Press. Link

-

ChemicalBook. (2024).[1] Synthesis and properties of 4-aminopyridine-2-carboxylic acid. Link

-

PubChem. (2024).[1] 4-(Methylamino)pyridine-2-carboxylic acid Compound Summary. National Library of Medicine. Link

Sources

- 1. PubChemLite - 4-(methylamino)pyridine-2-carboxylic acid (C7H8N2O2) [pubchemlite.lcsb.uni.lu]

- 2. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solubility and Crystallization Studies of Picolinic Acid | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

Thermodynamic Properties of 4-(Methylamino)pyridine-2-carboxylic acid: A Technical Guide

This guide provides an in-depth technical analysis of 4-(Methylamino)pyridine-2-carboxylic acid , a critical intermediate in the synthesis of kinase inhibitors such as Sorafenib.

Part 1: Executive Summary & Chemical Identity

4-(Methylamino)pyridine-2-carboxylic acid (also known as 4-(methylamino)picolinic acid) is a bifunctional pyridine derivative characterized by a carboxylic acid at the C2 position and a secondary amine at the C4 position. It serves as a high-value scaffold in medicinal chemistry, particularly as a precursor for the "hinge-binding" or "linker" regions of Type II kinase inhibitors.

Unlike simple pyridine carboxylic acids, the electron-donating methylamino group at C4 significantly alters the electronic landscape of the pyridine ring, enhancing the basicity of the ring nitrogen and stabilizing zwitterionic solid-state forms. This guide details its thermodynamic profile, essential for optimizing reaction yields and formulation stability.

Chemical Identity Table

| Property | Detail |

| IUPAC Name | 4-(Methylamino)pyridine-2-carboxylic acid |

| Common Synonyms | 4-(Methylamino)picolinic acid; 4-MAPCA |

| CAS Registry Number | 872696-24-7 |

| Molecular Formula | C₇H₈N₂O₂ |

| Molecular Weight | 152.15 g/mol |

| SMILES | CNc1ccncc1C(=O)O |

| Structure Class | Heterocyclic amino acid (Amphoteric) |

Part 2: Thermodynamic Profiling

Solid-State Thermodynamics

The thermodynamic behavior of 4-(methylamino)picolinic acid in the solid state is dominated by its tendency to form zwitterionic intermolecular networks .

-

Melting Point & Enthalpy:

-

Observed Range: 260 – 268 °C (decomposition) .

-

Mechanistic Insight: Unlike picolinic acid (MP: ~136 °C), the 4-amino substituted analog possesses a significantly higher melting point. The electron donation from the 4-methylamino group increases the basicity of the pyridine nitrogen (

), facilitating proton transfer from the carboxylic acid (

-

-

Crystal Habit: Typically crystallizes as off-white to beige needles or prisms from polar solvents (e.g., water/ethanol mixtures).

Solution Thermodynamics & pKa Profile

Understanding the ionization state is critical for extraction and purification. The molecule exists in three distinct species depending on pH: Cationic, Zwitterionic (Neutral net charge), and Anionic.

-

Dissociation Constants (Predicted & Analog-Derived):

-

pKa₁ (Carboxyl group): ~1.3 – 1.8

-

Context: The carboxylic acid is relatively acidic due to the electron-withdrawing nature of the pyridine ring (ortho-substitution).

-

-

pKa₂ (Pyridine Nitrogen): ~7.8 – 8.5

-

Context: This is the critical differentiator. While unsubstituted pyridine has a pKa of ~5.2, the 4-methylamino group acts as a strong resonance donor (+M effect), significantly increasing electron density at the ring nitrogen. This makes the molecule basic enough to be protonated at physiological pH.

-

-

-

Solubility Profile:

-

pH < 2 (Cationic): Highly soluble in water (>50 mg/mL).

-

pH 3 – 6 (Isoelectric Point): Minimum solubility. The zwitterionic form dominates, leading to precipitation. This is the thermodynamic "sweet spot" for isolation during synthesis.

-

pH > 10 (Anionic): Highly soluble in aqueous base (forming the carboxylate salt).

-

Thermal Stability

-

Decarboxylation Risk: Pyridine-2-carboxylic acids are prone to thermal decarboxylation. However, the electron-rich nature of the 4-methylamino ring stabilizes the carboxylate slightly compared to electron-deficient analogs.

-

Process Implication: Avoid prolonged heating >150 °C in acidic media, which accelerates decarboxylation to 4-(methylamino)pyridine.

-

Part 3: Experimental Protocols

Protocol A: Determination of Solubility vs. pH (Shake-Flask Method)

Use this protocol to determine the optimal pH for isolation.

-

Preparation: Prepare buffer solutions ranging from pH 1.0 to 12.0 (0.1 M ionic strength).

-

Saturation: Add excess solid 4-(methylamino)picolinic acid to 5 mL of each buffer in sealed glass vials.

-

Equilibration: Shake at 25 °C for 24 hours.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes. Filter supernatant through a 0.22 µm PTFE filter.

-

Quantification: Analyze filtrate via HPLC (C18 column, Mobile Phase: Water/Acetonitrile + 0.1% TFA, UV detection at 254 nm).

-

Data Analysis: Plot Concentration (mg/mL) vs. pH. The minimum point corresponds to the isoelectric point (pI).

Protocol B: Synthesis via Nucleophilic Substitution

A self-validating route from 4-chloropicolinic acid.

-

Reagents: 4-Chloropyridine-2-carboxylic acid (1.0 eq), Methylamine (40% aq. solution, 5.0 eq), Copper powder (0.05 eq - catalyst).

-

Reaction: Seal in a pressure tube. Heat to 100 °C for 12 hours.

-

Checkpoint: Monitor via TLC (MeOH/DCM 1:9). Disappearance of starting material (Rf ~0.5) and appearance of a polar spot (Rf ~0.1) indicates conversion.

-

-

Workup (Thermodynamic Control):

-

Cool to room temperature.[1]

-

Adjust pH to ~3.5 (predicted pI) using 6N HCl.

-

Observation: The zwitterionic product precipitates.

-

-

Purification: Filter the solid, wash with cold water/ethanol (1:1), and dry under vacuum at 50 °C.

Part 4: Visualization of Pathways

Figure 1: Protonation Equilibria & Solubility Logic

This diagram illustrates the pH-dependent speciation, guiding extraction strategies.

Caption: The solubility minimum occurs at the zwitterionic state (center), which is the target form for isolation.

Figure 2: Synthetic Workflow (Grounding in Sorafenib Context)

Caption: Synthesis pathway highlighting the thermodynamic isolation step at the isoelectric point.

Part 5: References

-

Bankston, D. (2002). "A Scalable Synthesis of the Antitumor Agent Sorafenib." Organic Process Research & Development, 6(6), 777–781. Link

-

Gong, Y., et al. (2012). "Synthesis of Some Aminopicolinic Acids." International Research Journal of Pure and Applied Chemistry. Link

-

PubChem. (2025).[2][3] "Compound Summary: 4-(Methylamino)pyridine-2-carboxylic acid (CAS 872696-24-7)." National Library of Medicine. Link

-

ChemicalBook. (2025).[4][5] "4-Aminopyridine-2-carboxylic acid Properties and Synthesis." Link

-

Sigma-Aldrich. (2025). "Safety Data Sheet: 4-(Methylamino)pyridine." Link

Sources

Discovery and history of 4-(Methylamino)pyridine-2-carboxylic acid

[1]

Executive Summary & Chemical Identity

4-(Methylamino)pyridine-2-carboxylic acid is a specialized pyridine scaffold used primarily as a building block in the synthesis of bioactive pharmaceutical ingredients, particularly kinase inhibitors (e.g., Tpl2, Pim-1) and peptidomimetics.[1][2] It represents a critical modification of the picolinic acid pharmacophore, where the 4-position substitution modulates electronic properties and lipophilicity, influencing the binding affinity of the parent molecule to target proteins.[1]

| Property | Data |

| IUPAC Name | 4-(Methylamino)pyridine-2-carboxylic acid |

| CAS Number | 872696-24-7 |

| Molecular Formula | C₇H₈N₂O₂ |

| Molecular Weight | 152.15 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, dilute aqueous acid/base; limited solubility in neutral water |

| pKa (Calculated) | ~3.5 (COOH), ~6.8 (Pyridine N) |

Discovery and Historical Evolution[1]

Unlike natural products discovered by serendipity, 4-(Methylamino)pyridine-2-carboxylic acid emerged through rational synthetic design .[1] Its history is tied to the broader effort to functionalize the pyridine ring at the electronically deactivated 4-position.[1]

Phase I: The Herbicide Era (1960s–1970s)

The structural lineage of this molecule traces back to the discovery of Picloram (4-amino-3,5,6-trichloropicolinic acid) by Dow Chemical in the 1960s.[1] Researchers found that 4-amino substitutions on the picolinic acid core conferred potent auxin-mimicking activity in plants.[1]

-

Significance: This era established the first reliable methods for installing amino groups at the 4-position, typically via energetic nucleophilic aromatic substitution (SₙAr) on highly chlorinated precursors.[1]

Phase II: The Kinase Inhibitor Era (2000s–Present)

In the early 21st century, the focus shifted from agrochemicals to oncology.[1] The 4-aminopicolinic acid scaffold was identified as a privileged structure for binding to the ATP-binding pocket of various kinases.

-

Innovation: The removal of chlorine atoms (present in herbicides) and the introduction of specific alkylamines (like the N-methyl group) reduced toxicity and improved the "drug-likeness" (Lipinski's rules) of the scaffold.[1]

-

Modern Context: Today, it serves as a core intermediate for synthesizing libraries of Sorafenib analogs and other Type II kinase inhibitors, where the carboxylic acid is often converted to an amide to interact with the "hinge region" of the kinase.[1]

Chemical Properties & Synthesis Methodology[1][3][4][5][6][7]

Core Synthetic Challenge

The 4-position of the pyridine ring is electrophilic but less reactive than the 2-position.[1] Direct amination is difficult.[1] The industry standard approach utilizes a Nucleophilic Aromatic Substitution (SₙAr) on a 4-halo intermediate.[1]

Protocol: Synthesis from 4-Chloropicolinic Acid

This protocol describes the conversion of 4-chloropicolinic acid to 4-(methylamino)picolinic acid via a methyl ester intermediate to prevent side reactions.[1]

Reagents Required[1][2][3][4][5][6][7][8]

-

Starting Material: 4-Chloropicolinic acid (CAS 5464-81-3)[1]

-

Reagents: Thionyl chloride (SOCl₂), Methanol (MeOH), Methylamine (2M in THF), Lithium Hydroxide (LiOH).[1]

-

Solvents: DMF (catalytic), THF, Water.[1]

Step-by-Step Workflow

Step 1: Formation of Methyl 4-chloropicolinate

-

Dissolve 4-chloropicolinic acid (1.0 eq) in anhydrous Methanol.

-

Cool to 0°C. Dropwise add Thionyl Chloride (1.5 eq) to generate HCl in situ.

-

Reflux the mixture for 4–6 hours. Monitor by TLC/LC-MS.

-

Concentrate in vacuo to yield the methyl ester hydrochloride salt.

-

Why: Protecting the acid as an ester prevents the formation of zwitterionic species that complicate the subsequent substitution reaction.[1]

-

Step 2: SₙAr Reaction (The Critical Step)

-

Suspend the methyl ester (1.0 eq) in THF.[1]

-

Add Methylamine (3.0–5.0 eq, 2M in THF).

-

Note: Excess amine acts as a base to scavenge the HCl generated.[1]

-

-

Heat the reaction in a sealed pressure vessel at 60–80°C for 12 hours.

-

Observation: The solution typically turns from colorless to yellow.[1]

-

Evaporate volatiles to obtain crude Methyl 4-(methylamino)picolinate.[1]

Step 3: Hydrolysis to Final Product

-

Dissolve the crude ester in a 1:1 mixture of THF/Water.[1]

-

Add LiOH (2.5 eq) and stir at room temperature for 2 hours.

-

Workup: Acidify carefully with 1M HCl to pH ~3–4. The zwitterionic product often precipitates.[1]

-

Filter and dry the solid.[1][5][7] Recrystallize from water/ethanol if necessary.[1]

Reaction Pathway Diagram[1][5]

Caption: Synthetic route from 4-chloropicolinic acid via esterification, SnAr, and hydrolysis.

Mechanistic Insight: The Meisenheimer Complex

The success of the substitution reaction (Step 2) relies on the electron-deficient nature of the pyridine ring.[1] The nitrogen atom in the ring pulls electron density, making the C-4 position susceptible to nucleophilic attack by methylamine.[1]

Mechanism Description:

-

Addition: The lone pair of the methylamine nitrogen attacks the C-4 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .[1]

-

Elimination: The chloride ion is expelled, restoring aromaticity and yielding the amino-substituted pyridine.[1]

Caption: SnAr mechanism showing the transition through the Meisenheimer intermediate.[1]

Applications in Drug Discovery[1]

The 4-(Methylamino)pyridine-2-carboxylic acid scaffold is highly valued for its ability to form hydrogen bonds within the "hinge region" of kinase enzymes.[1]

-

Kinase Inhibition: The pyridine nitrogen acts as a hydrogen bond acceptor, while the 4-amino group (if free) or its amide derivatives can act as donors.[1] This mimics the adenine ring of ATP.[1]

-

Fragment-Based Drug Design (FBDD): Due to its low molecular weight (152.15 Da), it is an ideal "fragment" for screening libraries.[1]

-

Metabolite Studies: It is often used as a reference standard to identify metabolites of larger drugs containing the methylaminopyridine moiety (e.g., specific degradants of Sorafenib-like molecules).[1]

References

-

Dow Chemical Co. (1966).[1] 4-Amino-3,5,6-trichloropicolinic acid and derivatives.[1][8] U.S. Patent 3,285,925.[1] (Historical foundation of aminopicolinic acid synthesis). Link

-

Banker, P., et al. (2002).[1] Pyridine-2-carboxylic acid derivatives as inhibitors of Tpl2 kinase.[1] Journal of Medicinal Chemistry.[1] (Context for kinase inhibitor applications).

-

ChemicalBook. (2023).[1] Synthesis of Methyl 4-chloropicolinate.[1][5] (Protocol validation). Link

-

Sigma-Aldrich. (2024).[1][3] Product Specification: 4-(Methylamino)pyridine-2-carboxylic acid.[1][2][9][10][11] (Physical properties source). Link

Sources

- 1. US3285925A - Amino-trichloropicolinic acid compounds - Google Patents [patents.google.com]

- 2. 4-(methylamino)pyridine-2-carboxylic acid (1 x 1 g) | Alchimica [shop.alchimica.cz]

- 3. irl.umsl.edu [irl.umsl.edu]

- 4. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

- 5. Methyl 4-chloropicolinate synthesis - chemicalbook [chemicalbook.com]

- 6. WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. US3285925A - Amino-trichloropicolinic acid compounds - Google Patents [patents.google.com]

- 9. 4-Methylamino-pyridine-2-carboxylic acid methyl ester [chemicalbook.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. 4-Methylamino-pyridine-2-carboxylic acid methyl ester-Information-Chemcia Scientific, LLC. [chemcia.com]

Comprehensive Guide to the Isomeric Landscape of 4-(Methylamino)pyridine-2-carboxylic Acid

This guide provides an in-depth technical analysis of the isomers of 4-(Methylamino)pyridine-2-carboxylic acid (also known as 4-(methylamino)picolinic acid). It addresses the structural, synthetic, and functional nuances required by researchers in medicinal chemistry and drug development.

Part 1: Executive Technical Summary

4-(Methylamino)pyridine-2-carboxylic acid (CAS: 872696-24-7 ) is a critical heterocyclic scaffold used in the synthesis of kinase inhibitors, peptidomimetics, and transition metal ligands. It belongs to the class of aminopyridine carboxylic acids, which are amphoteric molecules capable of zwitterionic behavior and complex tautomerism.

In drug discovery, this specific isomer is valued for its ability to present a hydrogen bond donor (NH) and acceptor (Pyridine N, Carbonyl O) in a rigid vector orientation, distinct from its regioisomers. Understanding its isomeric landscape—both positional (regioisomers) and electronic (tautomers) —is essential for Structure-Activity Relationship (SAR) optimization and avoiding patent cliffs.

Part 2: The Isomeric Landscape

The term "isomer" in this context encompasses two distinct categories:

-

Regioisomers: Variations in the placement of the methylamino (-NHMe) and carboxylic acid (-COOH) groups on the pyridine ring.

-

Tautomers: Proton migration between the exocyclic amine and the ring nitrogen, affecting binding affinity and solubility.

Regioisomer Classification

The pyridine ring allows for three distinct carboxylic acid "parent" structures: Picolinic (2-COOH), Nicotinic (3-COOH), and Isonicotinic (4-COOH). The methylamino group can then occupy the remaining positions.

Core Regioisomers of Interest

| Isomer Name | Structure Description | CAS Number | Key Characteristics |

| 4-(Methylamino)picolinic acid | Target Compound. COOH at 2, NHMe at 4. | 872696-24-7 | High SnAr reactivity at C4; used in Tpl2 kinase inhibitors. |

| 2-(Methylamino)isonicotinic acid | COOH at 4, NHMe at 2. | 876717-53-2 | Often more stable; NHMe at C2 is less basic due to strong conjugation. |

| 6-(Methylamino)picolinic acid | COOH at 2, NHMe at 6. | Various esters | C2-symmetric-like relative to N; chelating potential (N, O, N tridentate). |

| 2-(Methylamino)nicotinic acid | COOH at 3, NHMe at 2.[1] | 32399-13-6 | Strong intramolecular H-bond between NH and COOH; mimics anthranilic acid. |

Visualizing the Chemical Space

The following diagram illustrates the structural hierarchy and relationships between the parent pyridine carboxylic acids and their methylamino derivatives.

Figure 1: Hierarchical classification of methylaminopyridine carboxylic acid isomers, highlighting the target compound and its primary regioisomers.

Part 3: Tautomerism & Electronic Structure

For 4-aminopyridine derivatives, tautomerism is a critical consideration for docking studies and solubility profiles.

-

Amino Form (Preferred): The aromatic sextet is intact. The exocyclic nitrogen is

(pyramidal) or-

Dominance: In aqueous solution and solid state, the amino form is generally favored for 4-aminopyridines due to the preservation of aromaticity.

-

-

Imino Form: The ring nitrogen is protonated (or carries the H), and the exocyclic C-N bond becomes a double bond (

).-

Relevance: This form becomes significant in non-polar solvents or when the ring nitrogen is involved in strong hydrogen bonding (e.g., in an enzyme active site).

-

Zwitterionic Nature: At physiological pH (7.4), 4-(methylamino)picolinic acid exists primarily as a zwitterion.

-

Acid: The 2-COOH deprotonates (

). -

Base: The 4-amino-pyridine moiety protonates at the ring nitrogen (

). -

Implication: This high polarity makes extraction from aqueous media difficult, often requiring isoelectric precipitation or ion-exchange chromatography.

Part 4: Synthesis Protocols

The synthesis of 4-(methylamino)picolinic acid relies on Nucleophilic Aromatic Substitution (

Protocol A: Synthesis from 4-Chloropicolinic Acid

This is the industry-standard route for high purity and scalability.

Reagents:

-

Substrate: 4-Chloropicolinic acid (CAS 5470-22-4) or Methyl 4-chloropicolinate.

-

Nucleophile: Methylamine (40% aq. solution or 2M in THF).

-

Solvent: Water or Ethanol (sealed tube).

Step-by-Step Methodology:

-

Preparation: Dissolve 4-chloropicolinic acid (1.0 eq) in water. (If using the ester, use MeOH).

-

Addition: Add excess methylamine (5.0 – 10.0 eq). The excess acts as a base to neutralize the HCl generated.

-

Reaction:

-

Workup (Critical for Zwitterions):

-

Cool the reaction mixture to room temperature.

-

Concentrate in vacuo to remove excess methylamine and solvent.

-

Isoelectric Precipitation: Dissolve the residue in minimal water. Adjust pH to the isoelectric point (approx pH 3.5–4.5) using 1N HCl or acetic acid.

-

The product precipitates as a white/off-white solid.

-

-

Purification: Recrystallize from water/ethanol or purify via ion-exchange resin (Dowex 50W) if salt contamination is high.

Yield: Typically 70–85%.

Protocol B: Synthesis of the Regioisomer (2-Methylamino-isonicotinic acid)

To distinguish the target from its isomer, it is useful to understand the synthesis of the 2-isomer.

-

Substrate: 2-Chloroisonicotinic acid.

-

Reaction: React with methylamine under Cu(I) catalysis (Ullmann-type) or high-temperature

. -

Note: The 2-position is generally less reactive toward

than the 4-position in uncatalyzed conditions, often requiring higher temperatures or metal catalysts.

Part 5: Analytical Differentiation

Distinguishing the target compound from its isomers requires careful spectroscopic analysis.

| Feature | 4-(Methylamino)picolinic acid (Target) | 2-(Methylamino)isonicotinic acid (Isomer) |

| Proton NMR (Aromatic) | Doublet at C3 (d, ~7.0 ppm), Doublet at C5 (dd, ~6.6 ppm), Doublet at C6 (d, ~8.1 ppm). | Singlet-like at C3, Doublet at C5, Doublet at C6. |

| Coupling Constants | ||

| NOE Signal | NOE observed between N-Me and C3/C5 protons. | NOE observed between N-Me and C3 proton only. |

| Reactivity | Decarboxylation at high temp yields 4-methylaminopyridine. | Decarboxylation yields 2-methylaminopyridine. |

Part 6: References

-

Sigma-Aldrich. 4-(Methylamino)pyridine-2-carboxylic acid Product Sheet. CAS 872696-24-7.[6][7][8][9][10]

-

PubChem. Compound Summary for CID 2050133: 4-(Methylamino)pyridine-2-carboxylic acid. National Library of Medicine.

-

Spitzner, R. Methods for the synthesis of pyridine carboxylic acids. Advances in Heterocyclic Chemistry, 1999. (General reference for SnAr on chloropicolinic acids).

-

ChemicalBook. 4-(Methylamino)picolinic acid Properties and Synthesis.

-

Banker, R. et al. Development of Tpl2 Kinase Inhibitors. Journal of Medicinal Chemistry, 2010. (Contextual usage of aminopicolinic scaffolds).

Sources

- 1. 2-(Methylamino)pyridine-3-carboxylic acid | C7H8N2O2 | CID 4738517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Condensation Between Isocyanates and Carboxylic Acids in the Presence of 4-Dimethylaminopyridine (DMAP), a Mild and Efficient Synthesis of Amides [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Aminopyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 6. 115310-97-9,2-(Aminomethyl)propane-1,3-diamine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 7. jk-sci.com [jk-sci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. 4-(methylamino)carbonylbenzoic acid | Sigma-Aldrich [sigmaaldrich.com]

- 10. eontrading.uk [eontrading.uk]

Technical Monograph: 4-(Methylamino)pyridine-2-carboxylic Acid

CAS: 130806-03-6 | Formula: C₇H₈N₂O₂ | MW: 152.15 g/mol

Executive Summary & Chemical Identity

4-(Methylamino)pyridine-2-carboxylic acid (also known as 4-(methylamino)picolinic acid) is a specialized heterocyclic building block used primarily in the synthesis of bioactive scaffolds, particularly kinase inhibitors and ligands for G-protein coupled receptors (GPCRs).

Structurally, it features a pyridine ring substituted with a carboxylic acid at the C2 position and a secondary methylamine at the C4 position. This specific substitution pattern imparts unique electronic properties: the electron-donating methylamino group at C4 significantly increases the electron density of the pyridine ring compared to unsubstituted picolinic acid, while the C2-carboxylic acid allows for chelation and directional hydrogen bonding.

Critical Handling Note: As an amino-acid-like zwitterion, this compound exhibits solubility challenges in non-polar organic solvents and possesses a thermal instability profile characteristic of picolinic acids (decarboxylation).

Physicochemical Specifications

| Property | Specification |

| Appearance | White to off-white/beige solid |

| Molecular Weight | 152.15 g/mol |

| Melting Point | >137°C (Decomposition likely >150°C) |

| Solubility | Soluble in DMSO, Methanol, Water (pH dependent).[1] Poor in DCM, Hexanes. |

| pKa (Predicted) | Acidic: ~2.1 (COOH); Basic: ~6.8 (Pyridine N/Amine system) |

| H-Bond Donors | 2 |

| H-Bond Acceptors | 4 |

| Storage Condition | 2–8°C, Inert Atmosphere (Argon/Nitrogen) |

Safety & Hazard Architecture

3.1 GHS Classification & Toxicology

While specific LD50 data for this catalog number is limited, by structural analogy to 4-aminopyridine and picolinic acid derivatives, it is classified as a Category 2 Irritant .

Toxicological Insight: 4-aminopyridine derivatives can block potassium channels. While the carboxylic acid moiety typically reduces cell membrane permeability compared to the neutral amine, this compound should be handled as a potential neurotoxin until specific data proves otherwise.

3.2 Emergency Response Protocol

The following decision logic dictates the immediate response to exposure or spills.

Figure 1: Immediate response logic for personnel exposure events.

Storage, Stability & Degradation Mechanisms

4.1 The Decarboxylation Risk (Hammick Reaction Context)

A critical instability mechanism for 2-pyridinecarboxylic acids (picolinic acids) is thermal decarboxylation.

-

Mechanism: Upon heating (>140–150°C), the zwitterionic form can undergo decarboxylation to form a transient ylide (Hammick intermediate), which eventually protonates to yield the corresponding pyridine (in this case, 4-(methylamino)pyridine).

-

Prevention: Avoid refluxing this compound in high-boiling solvents (e.g., DMF, DMSO) without prior activation of the carboxylic acid. Once converted to an ester or amide, the risk of decarboxylation is negligible.

4.2 Oxidation Sensitivity

The secondary amine at position 4 is electron-rich. Long-term exposure to air can lead to N-oxidation or oxidative coupling products.

-

Protocol: Store under Argon or Nitrogen.

Advanced Handling & Synthetic Protocols

5.1 Solubilization Strategy (Zwitterion Effect)

In its solid state, 4-(methylamino)pyridine-2-carboxylic acid exists as a zwitterion (internal salt between the carboxylic acid and the basic pyridine/amine system).

-

Challenge: It is often insoluble in pure Dichloromethane (DCM) or Ethyl Acetate.

-

Solution: To solubilize in organic media for reactions, add 1.1–2.0 equivalents of a tertiary base (DIPEA or TEA). This deprotonates the carboxylic acid, disrupting the strong crystal lattice energy of the zwitterion.

5.2 Standard Operating Procedure: Amide Coupling

The most common application is coupling the carboxylic acid to an amine to build a larger scaffold.

Reagents:

-

Substrate: 4-(Methylamino)pyridine-2-carboxylic acid (1.0 eq)[1]

-

Coupling Agent: HATU (1.1 eq) or T3P (Propylphosphonic anhydride)

-

Base: DIPEA (3.0 eq)

-

Solvent: DMF (anhydrous)

Step-by-Step Protocol:

-

Preparation: Flame-dry a round-bottom flask and purge with Argon.

-

Dissolution: Add the carboxylic acid substrate to DMF (0.1 M concentration).

-

Activation: Add DIPEA followed by HATU. Stir at 0°C for 15 minutes. Note: The solution should turn clear as the activated ester forms.

-

Addition: Add the coupling partner (amine) dropwise.

-

Reaction: Allow to warm to Room Temperature (25°C) and stir for 4–12 hours.

-

Quench: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid) and Brine. Avoid acidic washes if your product is basic.

Figure 2: Optimized amide coupling workflow using HATU activation.

Waste Management

-

Aquatic Toxicity: Pyridine derivatives can be toxic to aquatic life. Do not dispose of down the drain.

-

Disposal: Collect all raffinates and solid waste in a container marked "Hazardous Organic Waste - Nitrogenous." Incineration is the preferred method of destruction.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2050134, 4-(Dimethylamino)pyridine-2-carboxylic acid. (Used as structural analog for safety data).[3][4] Link[1]

-

Fisher Scientific. Safety Data Sheet: 4-Aminopyridine-2-carboxylic acid. (Primary source for GHS classification of the 4-amino scaffold). Link

-

Dyson, P. & Hammick, D. L. (1937). Experiments on the mechanism of decarboxylation.[7] Part I. Decomposition of quinaldinic and isoquinaldinic acids. Journal of the Chemical Society.[7] (Foundational text on the thermal instability of 2-picolinic acids). Link

-

Sigma-Aldrich. Product Specification: 4-Amino-pyridine-2-carboxylic acid methyl ester.[8] (Source for physicochemical property comparison). Link

Sources

- 1. 4-(Dimethylamino)pyridine-2-carboxylic acid | C8H10N2O2 | CID 2050134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aksci.com [aksci.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. Hammick reaction - Wikipedia [en.wikipedia.org]

- 8. 4-Amino-pyridine-2-carboxylic acid methyl ester | Sigma-Aldrich [sigmaaldrich.com]

4-(Methylamino)pyridine-2-carboxylic acid material safety data sheet (MSDS)

Executive Summary

This technical guide provides a comprehensive safety and operational profile for 4-(Methylamino)pyridine-2-carboxylic acid (CAS: 872696-24-7). Unlike standard Material Safety Data Sheets (SDS) which often provide generic regulatory boilerplate, this document is engineered for research scientists and drug development professionals. It synthesizes physicochemical data, toxicological inference based on structure-activity relationships (SAR), and practical handling protocols for use in medicinal chemistry—specifically in the synthesis of kinase inhibitors and epigenetic modulators (e.g., KDM inhibitors).

Part 1: Chemical Identity & Physicochemical Profile

The "Fingerprint" of the compound.

4-(Methylamino)pyridine-2-carboxylic acid is a bifunctional pyridine scaffold characterized by a picolinic acid core substituted with a secondary amine at the 4-position. Its zwitterionic nature and metal-chelating capability dictate its solubility and reactivity profile.

| Parameter | Technical Specification |

| IUPAC Name | 4-(Methylamino)pyridine-2-carboxylic acid |

| Common Synonyms | 4-(Methylamino)picolinic acid; 4-MAPCA |

| CAS Number | 872696-24-7 |

| Molecular Formula | C₇H₈N₂O₂ |

| Molecular Weight | 152.15 g/mol |

| SMILES | CNC1=CC(=NC=C1)C(=O)O |

| Appearance | Off-white to beige solid (powder) |

| Solubility | Soluble in DMSO, dilute aqueous acid/base; sparingly soluble in non-polar organics (DCM, Hexanes). |

| pKa (Predicted) | ~3.5 (COOH), ~6.8 (Pyridine N), ~10.5 (Amine) |

| Melting Point | >200°C (Decomposition likely) |

Part 2: Hazard Identification & Toxicology (E-E-A-T Analysis)

Beyond the GHS Codes: A Senior Scientist's Interpretation.

While specific toxicological data for this exact CAS is limited in public registries, a Structure-Activity Relationship (SAR) analysis against analogs (4-aminopyridine, Picolinic acid) necessitates a conservative safety posture.

GHS Classification (derived from structural analogs)

-

Signal Word: WARNING

-

Primary Hazards:

-

Structural Alert (Acute Toxicity Potential):

-

Context: The parent compound, 4-Aminopyridine (4-AP) , is a potent potassium channel blocker and neurotoxin (H300).

-

Mitigation: The addition of the carboxylic acid group at position 2 generally reduces lipophilicity and blood-brain barrier (BBB) penetration, likely lowering acute neurotoxicity compared to 4-AP. However, until empirical LD50 data is established, treat as potentially harmful if swallowed (H302/H301).

-

Toxicological Mechanism[5]

-

Irritation: The basic secondary amine and acidic carboxylate can form a zwitterion that acts as a local irritant to mucous membranes.

-

Chelation: The picolinic acid moiety is a bidentate ligand for transition metals (Zn²⁺, Fe²⁺). Chronic exposure could theoretically interfere with metalloenzymes, though this is primarily a concern for high-dose therapeutic contexts, not standard lab handling.

Part 3: Emergency Response Protocols

A self-validating decision loop for immediate lab safety.

The following diagram outlines the critical decision pathways for accidental exposure.

Figure 1: Emergency Response Decision Matrix. This workflow prioritizes immediate decontamination over neutralization.

Part 4: Safe Handling, Synthesis & Storage

Operationalizing safety in the synthesis workflow.

Storage Requirements

-

Environment: Store in a cool, dry place (2–8°C recommended to prevent decarboxylation over long periods).

-

Incompatibility: Segregate from strong oxidizing agents and acid chlorides. The amine is nucleophilic; the acid is reactive.

Synthesis & Handling Workflow

The most common synthetic route involves Nucleophilic Aromatic Substitution (SNAr) of 4-chloropicolinic acid. This process introduces specific risks (pressure, heat).[1]

Protocol: SNAr Synthesis of 4-(Methylamino)picolinic acid

-

Reagents: 4-Chloropyridine-2-carboxylic acid (1.0 eq), Methylamine (40% aq. or in THF, 5.0 eq).

-

Conditions: Sealed tube/autoclave at 100–120°C for 12–24 hours.

-

Workup: Acidification to isoelectric point (pH ~3–4) to precipitate the zwitterion.

Figure 2: Operational Safety Workflow for Synthesis. Highlighted red node indicates the highest risk step (pressure reaction).

Part 5: Application Context in Drug Discovery

Why this molecule matters.

As a Senior Application Scientist, it is crucial to understand why you are handling this material. It is not just a reagent; it is a privileged scaffold.

-

Fragment-Based Drug Discovery (FBDD): The 4-(methylamino)picolinic acid motif is a high-value fragment. The pyridine nitrogen and carboxylate oxygen form a bidentate "pincer" capable of chelating active site metals (e.g., Fe(II) in JmjC Histone Demethylases or Zn(II) in Matrix Metalloproteinases ).

-

Kinase Inhibition: The 4-amino group serves as a hydrogen bond donor, interacting with the hinge region of kinase ATP-binding pockets. The methyl group allows for tuning of hydrophobic interactions within the gatekeeper region.

-

Bioconjugation: The carboxylic acid can be activated (via EDC/NHS or HATU) to couple with amine-bearing payloads, serving as a linker that retains basicity and solubility.

References

-

PubChem. (n.d.).[5] Compound Summary: 4-(Methylamino)pyridine-2-carboxylic acid (CID 2050133).[6] National Library of Medicine. Retrieved February 8, 2026, from [Link]

-

National Institutes of Health (NIH). (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central. Retrieved February 8, 2026, from [Link]

-

MDPI. (2025). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids. Molecules. Retrieved February 8, 2026, from [Link]

Sources

Unlocking the Epigenetic Pharmacophore: 4-(Methylamino)pyridine-2-carboxylic Acid

Technical Guide for Drug Discovery & Chemical Biology

Part 1: Executive Summary & Structural Logic

4-(Methylamino)pyridine-2-carboxylic acid (also known as 4-(methylamino)picolinic acid) is a high-value pharmacophore in the field of epigenetic modulation .[1][2] While simple in structure, this molecule represents a "privileged scaffold" for targeting Fe(II)/2-oxoglutarate (2OG)-dependent dioxygenases , a superfamily of enzymes that includes the JmjC domain-containing histone demethylases (KDMs) and Hypoxia-Inducible Factor prolyl hydroxylases (HIF-PHDs).[1][2]

This guide analyzes the molecule not merely as a chemical building block, but as a bioactive warhead capable of competitive inhibition at the catalytic core of epigenetic erasers.[1][2]

Physicochemical Profile

| Property | Value (Predicted/Exp) | Significance |

| CAS Number | 872696-24-7 | Unique Identifier |

| Molecular Formula | C₇H₈N₂O₂ | Low MW (152.15 Da) allows high ligand efficiency (LE).[1][2] |

| pKa (Acid) | ~2.0 (Pyridine-COOH) | Exists as a zwitterion at physiological pH.[1][2] |

| pKa (Base) | ~6.5 (Pyridine N) | The pyridine nitrogen is weakly basic due to the electron-withdrawing carboxyl group.[1][2] |

| LogP | 0.2 – 0.7 | High water solubility; cell permeability may require ester prodrug strategies.[1][2] |

| Topological Polar Surface Area | ~65 Ų | Ideal for membrane permeation (<140 Ų).[1][2] |

Part 2: Mechanism of Action (The "Picolinate Warhead")

The biological activity of 4-(methylamino)pyridine-2-carboxylic acid is driven by its ability to mimic 2-oxoglutarate (2OG) , the obligate co-substrate for KDM and PHD enzymes.[1][2]

Bidentate Chelation (The Anchor)

The core pyridine-2-carboxylic acid (picolinic acid) motif acts as a bidentate ligand.[1][2][3]

-

Interaction: The pyridine nitrogen (

) and the carboxylate oxygen coordinate the active site Fe(II) ion in a coplanar fashion.[1][2] -

Displacement: This chelation occupies the sites normally bound by the C-1 carboxylate and C-2 ketone of 2OG, effectively locking the enzyme in an inactive state.

The 4-Position Vector (The Probe)

The 4-methylamino substituent is the critical differentiator from the parent picolinic acid.

-

Electronic Effect: The electron-donating amino group increases the electron density on the pyridine ring, potentially strengthening the coordinate bond with Fe(II).[1][2]

-

Steric Exploration: In KDM4 (JMJD2) enzymes, the 4-position points towards the substrate-binding pocket (where the methylated lysine tail binds).[1][2] The methylamino group can engage in:

Visualization: Mechanism of Action

Figure 1: The competitive binding mechanism where the picolinate scaffold chelates the catalytic Iron(II), displacing the natural co-substrate.[1][2]

Part 3: Target Landscape & Biological Applications

Oncology: KDM Inhibition

Overexpression of KDM4A/C (JMJD2A/C) is linked to prostate and breast cancers.[1][2] 4-(Methylamino)pyridine-2-carboxylic acid serves as a fragment lead or chemical probe .[1][2]

-

Effect: Restores heterochromatin silencing of oncogenes.[1][2]

-

Selectivity: The 4-amino substitution often improves selectivity for KDMs over PHDs compared to the unsubstituted picolinic acid.[1][2]

Hypoxia Signaling: PHD Modulation

While often optimized away from this target in cancer research, the scaffold inherently inhibits HIF-Prolyl Hydroxylases (PHDs).[1][2]

-

Application: Stabilization of HIF-1α, promoting erythropoietin (EPO) production (potential in anemia treatment) or angiogenesis (wound healing).[1][2]

Synthetic Utility (Prodrugs)